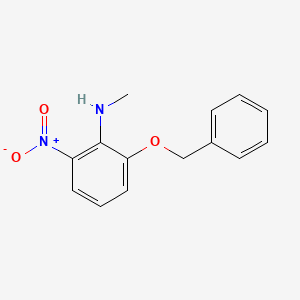![molecular formula C19H17N5O3 B14032868 3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a phenyl group, and an isochromane carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThis can be achieved through the reaction of an appropriate phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
N-(3-(1H-TETRAZOL-1-YL)PHENYL)ISONICOTINAMIDE: Shares the tetrazole moiety and phenyl group but differs in the isonicotinamide structure.
N-(3-(1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE: Similar structure but with a benzamide moiety instead of the isochromane carboxamide.
Uniqueness
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is unique due to the presence of the isochromane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .
特性
分子式 |
C19H17N5O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
3,6-dimethyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-7-16-13(8-12)10-19(2,27-17(16)25)18(26)21-14-4-3-5-15(9-14)24-11-20-22-23-24/h3-9,11H,10H2,1-2H3,(H,21,26) |
InChIキー |
FPDLJPJAWOLUMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)OC(C2)(C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
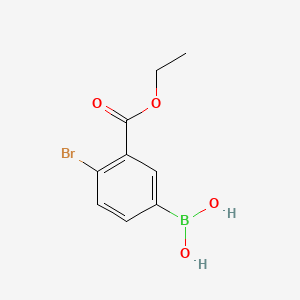
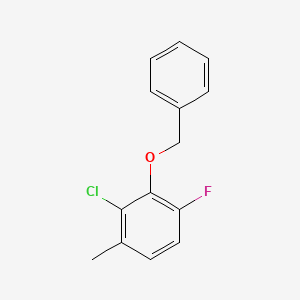
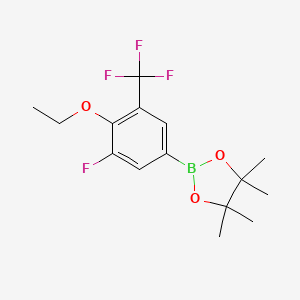
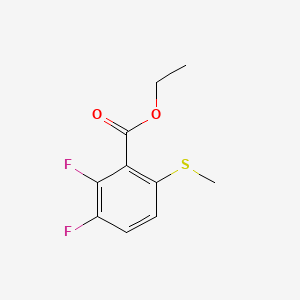

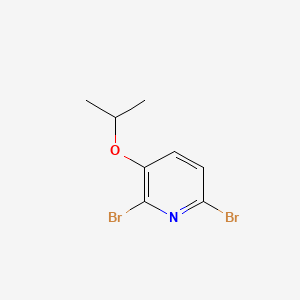
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
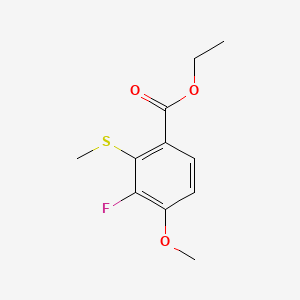
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
